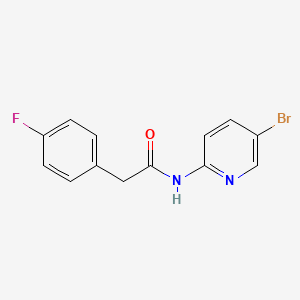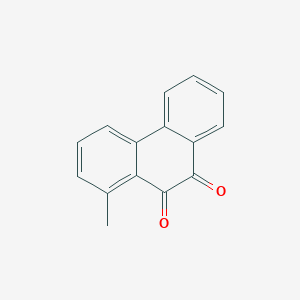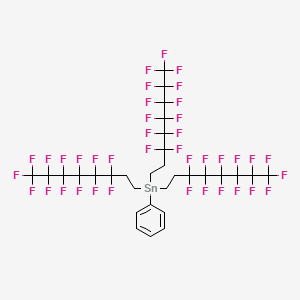
Phenyltris((perfluorohexyl)ethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyltris((perfluorohexyl)ethyl)stannane is a chemical compound that belongs to the class of organotin compounds. It is characterized by the presence of a phenyl group attached to a tin atom, which is further bonded to three perfluorohexyl ethyl groups. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyltris((perfluorohexyl)ethyl)stannane typically involves a multi-step process. One common method includes the preparation of (perfluorohexyl)ethylmagnesium iodide, which is then reacted with phenyltin trichloride. The detailed steps are as follows :
-
Preparation of (Perfluorohexyl)ethylmagnesium Iodide
- A 500-mL, three-necked flask equipped with a stirring bar and a reflux condenser is dried and cooled under argon.
- Dry ether and 2-perfluorohexyl-1-iodoethane are added to magnesium in the flask.
- The reaction is initiated by sonication and additional dry ether is added while stirring.
- The mixture is heated at reflux and allowed to stand until it reaches room temperature.
-
Formation of this compound
- Phenyltin trichloride is dissolved in dry benzene and added to the Grignard reagent prepared in the previous step.
- The reaction mixture is heated at reflux overnight, then diluted with ether and hydrolyzed with saturated ammonium chloride solution.
- The organic layer is separated, dried, and purified by column filtration over silica.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Phenyltris((perfluorohexyl)ethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The phenyl group or the perfluorohexyl ethyl groups can be substituted under specific conditions.
Oxidation and Reduction: The tin atom can undergo oxidation or reduction, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and organometallic compounds. Conditions typically involve the use of solvents like benzene or ether and controlled temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organotin derivatives, while oxidation may produce tin oxides.
Aplicaciones Científicas De Investigación
Phenyltris((perfluorohexyl)ethyl)stannane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in polymers.
Mecanismo De Acción
The mechanism of action of Phenyltris((perfluorohexyl)ethyl)stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating reactions such as catalysis or stabilization. The perfluorohexyl groups provide hydrophobic properties, enhancing the compound’s stability and solubility in non-polar solvents.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-perfluorohexylethyl)tin Hydride: Similar in structure but lacks the phenyl group.
Phenyltris((perfluorooctyl)ethyl)stannane: Contains longer perfluorinated chains.
Uniqueness
Phenyltris((perfluorohexyl)ethyl)stannane is unique due to its combination of a phenyl group and perfluorohexyl ethyl groups, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring both hydrophobicity and chemical robustness.
Propiedades
Número CAS |
175354-30-0 |
|---|---|
Fórmula molecular |
C30H17F39Sn |
Peso molecular |
1237.1 g/mol |
Nombre IUPAC |
phenyl-tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
InChI |
InChI=1S/3C8H4F13.C6H5.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;1-2-4-6-5-3-1;/h3*1-2H2;1-5H; |
Clave InChI |
AQCCETXOSNSMHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


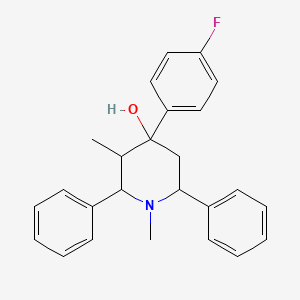
![6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one](/img/structure/B14145487.png)
![2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14145495.png)

![2-[(Methyltrithio)methyl]furan](/img/structure/B14145501.png)

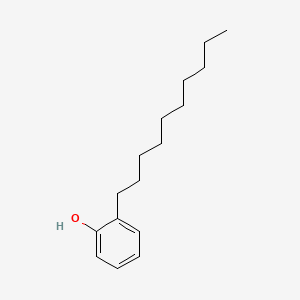
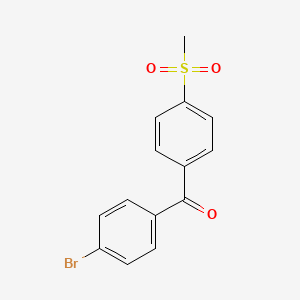

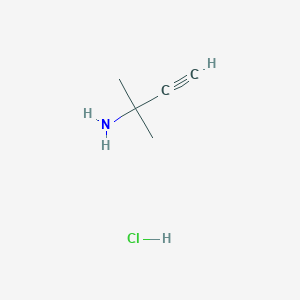
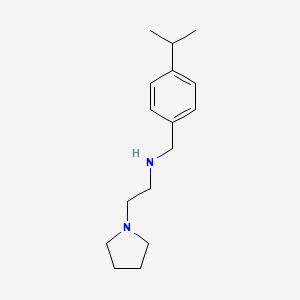
![ethyl N'-[4-(methylcarbamoyl)-1-(2-oxopropyl)-1H-imidazol-5-yl]-N-phenylcarbamimidothioate](/img/structure/B14145545.png)
